molecular formula C6H8N2O B3108357 1-(pyridazin-3-yl)ethan-1-ol CAS No. 164738-47-0

1-(pyridazin-3-yl)ethan-1-ol

カタログ番号: B3108357
CAS番号: 164738-47-0
分子量: 124.14 g/mol
InChIキー: REKAZYZDOBKGMH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(Pyridazin-3-yl)ethan-1-ol is a heterocyclic alcohol featuring a pyridazine ring (a six-membered aromatic system with two adjacent nitrogen atoms) linked to an ethanol moiety. The ethanol group in this compound enhances polarity, enabling hydrogen bonding interactions that may influence solubility and biological activity.

特性

IUPAC Name

1-pyridazin-3-ylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5(9)6-3-2-4-7-8-6/h2-5,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REKAZYZDOBKGMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

The synthesis of 1-(pyridazin-3-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of pyridazine with ethylene oxide under controlled conditions . This reaction typically requires a catalyst and is conducted at elevated temperatures to ensure the formation of the desired product. Industrial production methods may involve the use of more efficient catalytic systems and optimized reaction conditions to maximize yield and purity.

化学反応の分析

1-(Pyridazin-3-yl)ethan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can be oxidized to form pyridazin-3-yl acetic acid using common oxidizing agents such as potassium permanganate or chromium trioxide . Reduction reactions can convert it into pyridazin-3-yl ethane using reducing agents like lithium aluminum hydride. Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the pyridazine ring, leading to the formation of various derivatives .

作用機序

The mechanism of action of 1-(pyridazin-3-yl)ethan-1-ol and its derivatives involves interactions with specific molecular targets and pathways. For example, some pyridazine derivatives act as calcium sensitizers and phosphodiesterase inhibitors, stabilizing calcium-induced conformational changes in proteins like troponin C . These interactions can lead to various physiological effects, including vasodilation and increased cardiac contractility.

類似化合物との比較

Structural Analogues with Triazole Linkers

Compounds 9 and 10 from share a pyridazine core but incorporate triazole linkers and ethan-1-ol groups. Key differences include:

  • Compound 9: Contains a longer ethoxy-ethanol chain, synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a 72% yield.
  • Compound 10: Features a shorter azidoethanol linker, yielding 69% under similar conditions .

Pyrazolo-Pyrazine Derivatives

The compound from , 1-{3-[1-(2-aminoethyl)-1H-pyrazolo[3,4-b]pyrazin-3-yl]pyrrolidin-1-yl}ethan-1-one, replaces pyridazine with a pyrazolo-pyrazine system and includes a pyrrolidine-ethanone group.

Table 2: Physicochemical Property Comparison
Property 1-(Pyridazin-3-yl)ethan-1-ol Pyrazolo-Pyrazine Derivative
H-Bond Acceptors 3 (pyridazine N atoms + -OH) 5
H-Bond Donors 1 (-OH) 1 (-NH2)
LogD (pH 5.5) Estimated ~0.5–1.0 1.07
Key Functional Groups -OH, pyridazine -CO, pyrazine, pyrrolidine

Key Insight: The pyrazolo-pyrazine derivative exhibits higher lipophilicity (LogD = 1.07) and H-bond acceptor count, which may improve blood-brain barrier penetration compared to the more polar 1-(pyridazin-3-yl)ethan-1-ol.

Ethanol vs. Ketone Functional Groups

The compound m6 from , 1-(4-(4-((5-chloro-4-((2-(1-isopropyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethan-1-one, substitutes ethanol with a ketone group.

Table 3: Functional Group Impact
Property 1-(Pyridazin-3-yl)ethan-1-ol Compound m6
Functional Group -OH -CO
Polarity High Moderate
Metabolic Stability Likely lower (prone to oxidation) Higher (ketone resistance to oxidation)
Synthetic Route Not described Piperazine coupling in nBuOH/HCl

Key Insight: The ketone group in m6 may confer greater metabolic stability, whereas the ethanol group in 1-(pyridazin-3-yl)ethan-1-ol offers superior solubility and hydrogen-bonding capacity, critical for interactions with hydrophilic enzyme active sites .

生物活性

1-(Pyridazin-3-yl)ethan-1-ol is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various research studies.

Synthesis of 1-(Pyridazin-3-yl)ethan-1-ol

The synthesis of this compound typically involves the reaction of pyridazine derivatives with appropriate alkylating agents. For instance, one method includes the alkylation of pyridazine with an ethyl halide under basic conditions, yielding 1-(pyridazin-3-yl)ethan-1-ol as a product. Specific details on reaction conditions and yields can be found in the literature .

Antimicrobial Activity

Research indicates that derivatives of pyridazine, including 1-(pyridazin-3-yl)ethan-1-ol, exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. For instance, compounds related to 1-(pyridazin-3-yl)ethan-1-ol displayed inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported in the range of 16–64 μg/mL .

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa16

Cholinesterase Inhibition

A notable area of investigation is the compound's potential as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical for treating Alzheimer's disease. In vitro assays revealed that certain derivatives showed IC50 values indicating potent inhibition, suggesting their utility in enhancing cholinergic neurotransmission .

Compound IC50 (μM)
1-(Pyridazin-3-yl)ethan-1-ol0.5
Reference Compound0.2

Antichlamydial Activity

Studies have also explored the antichlamydial properties of pyridazine derivatives, where compounds similar to 1-(pyridazin-3-yl)ethan-1-ol exhibited selective activity against Chlamydia species. This selectivity is attributed to the unique interactions between the compound's functional groups and bacterial targets .

The biological mechanisms underlying the activity of 1-(pyridazin-3-yl)ethan-1-ol are multifaceted:

  • Inhibition of Enzymatic Activity : The compound's structure allows it to interact with active sites on enzymes like AChE and BuChE, thereby inhibiting their activity.
  • Disruption of Bacterial Cell Integrity : Antimicrobial effects are thought to arise from the disruption of bacterial cell wall synthesis or function.
  • Modulation of Cellular Pathways : Some studies suggest that pyridazine derivatives may interfere with signaling pathways in pathogens, enhancing their therapeutic potential.

Case Studies

Several case studies highlight the efficacy of pyridazine derivatives in clinical settings:

  • A study on a series of pyridazine-based compounds demonstrated significant improvement in cognitive function in Alzheimer’s disease models when administered alongside standard treatments.
  • Another investigation revealed that specific derivatives could reduce bacterial load in infected animal models, showcasing their potential as antibiotic agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(pyridazin-3-yl)ethan-1-ol
Reactant of Route 2
Reactant of Route 2
1-(pyridazin-3-yl)ethan-1-ol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。